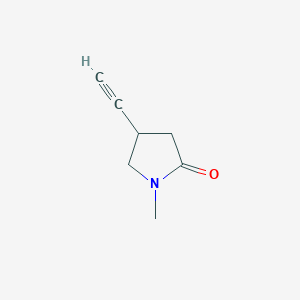

4-Ethynyl-1-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

4-ethynyl-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H9NO/c1-3-6-4-7(9)8(2)5-6/h1,6H,4-5H2,2H3 |

InChI Key |

FNQSKPLABBLMKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC1=O)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4 Ethynyl 1 Methylpyrrolidin 2 One

Reactivity of the Ethynyl (B1212043) Functional Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical transformations. These reactions allow for the elaboration of the ethynyl moiety into more complex structures.

Hydrogenation and Reduction Reactions

The ethynyl group of 4-Ethynyl-1-methylpyrrolidin-2-one can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.

Selective Reduction to cis-Alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a standard method for the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene, 4-vinyl-1-methylpyrrolidin-2-one. masterorganicchemistry.com This transformation is crucial for accessing the Z-isomer with high stereoselectivity. masterorganicchemistry.com

Selective Reduction to trans-Alkenes: The reduction of the alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion before protonation. masterorganicchemistry.com

Complete Reduction to Alkanes: Full saturation of the triple bond to an ethyl group can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

| Product | Reagents and Conditions | Stereochemistry |

| 4-((Z)-vinyl)-1-methylpyrrolidin-2-one | H₂, Lindlar's Catalyst | cis |

| 4-((E)-vinyl)-1-methylpyrrolidin-2-one | Na or Li, liquid NH₃, -78 °C | trans |

| 4-ethyl-1-methylpyrrolidin-2-one | H₂, Pd/C or PtO₂ | N/A |

Cycloaddition Reactions (e.g., Click Chemistry with azides)

The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.govrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.org

The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. beilstein-journals.org The reaction of this compound with a variety of organic azides in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, leads to the formation of a diverse library of 1-methyl-4-(1,2,3-triazol-4-yl)pyrrolidin-2-one derivatives. nih.govnih.gov

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer. researchgate.netbham.ac.uknih.gov

| Catalyst System | Regioisomer | Reaction Conditions |

| Cu(I) salts (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Aqueous or organic solvents, room temperature |

| Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Organic solvents, often requires heating |

Nucleophilic Additions to the Alkyne

The electron-rich triple bond of the ethynyl group can be attacked by nucleophiles, particularly when the alkyne is "activated" by conjugation to an electron-withdrawing group. While the pyrrolidinone ring is not strongly activating, these reactions can still proceed, often under basic conditions.

Thiol-yne Reactions: The addition of thiols across the triple bond, known as the thiol-yne reaction, can proceed via either a radical or a nucleophilic mechanism. bham.ac.uknih.gov The nucleophilic Michael addition of a thiolate anion to the alkyne would yield a vinyl sulfide. This reaction is often facilitated by a base to deprotonate the thiol. researchgate.netresearchgate.net

Amino-yne Reactions: Similar to thiols, amines can add to the alkyne in a Michael-type addition to form enamines. This reaction is typically base-catalyzed to enhance the nucleophilicity of the amine. researchgate.net

Electrophilic Additions to the Alkyne

The π-bonds of the ethynyl group are susceptible to attack by electrophiles. These reactions typically proceed through a vinyl cation intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon, resulting in a vinyl halide. A second addition can occur to form a geminal dihalide.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the alkyne leads to the formation of a dihaloalkene. The initial addition is typically anti, and a subsequent addition can occur to form a tetrahaloalkane.

| Reagent | Product (1st Addition) | Product (2nd Addition) |

| HBr | 4-(2-bromoethenyl)-1-methylpyrrolidin-2-one | 4-(2,2-dibromoethyl)-1-methylpyrrolidin-2-one |

| Br₂ | 4-(1,2-dibromoethenyl)-1-methylpyrrolidin-2-one | 4-(1,1,2,2-tetrabromoethyl)-1-methylpyrrolidin-2-one |

Transition Metal-Catalyzed Transformations

The terminal alkyne of this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form substituted alkynes. organic-chemistry.orglibretexts.orgnih.gov This reaction is a powerful method for the synthesis of complex molecules containing the pyrrolidinone scaffold. libretexts.orgnih.gov

Heck Reaction: The palladium-catalyzed Heck reaction involves the coupling of the alkyne with an aryl or vinyl halide, leading to the formation of a substituted alkene. nih.govrsc.org This reaction offers a route to various vinyl-substituted pyrrolidinones. frontiersin.orgrsc.org

Hydroamination: The addition of an N-H bond across the triple bond can be catalyzed by various transition metals, such as gold or ruthenium. nih.govnih.govmdpi.com This reaction can provide access to enamines or imines, depending on the subsequent tautomerization. nih.govmdpi.com

| Reaction | Catalysts | Coupling Partner | Product Type |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Aryl/Vinyl Halide | Substituted Alkyne |

| Heck Reaction | Pd(0) or Pd(II) complex | Aryl/Vinyl Halide | Substituted Alkene |

| Hydroamination | Au(I) or Au(III), Ru complexes | Amine | Enamine/Imine |

Reactivity of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring is a cyclic amide (a γ-lactam) and exhibits reactivity characteristic of this functional group. The presence of the N-methyl group prevents reactions at the nitrogen atom, such as acylation or alkylation.

Hydrolysis: The lactam ring can be hydrolyzed under both acidic and basic conditions to yield the corresponding γ-amino acid, 4-(methylamino)butanoic acid. researchgate.net Basic hydrolysis is generally more facile and proceeds via nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, followed by ring opening. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comrsc.org This reaction converts the this compound into 4-ethynyl-1-methylpyrrolidine. masterorganicchemistry.comresearchgate.net It is important to note that under certain conditions with a limited amount of reducing agent, partial reduction to a carbinolamine is possible. rsc.org

Hydrolysis and Ring-Opening Reactions

The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. This reaction breaks the amide bond within the five-membered ring.

Under basic conditions, such as treatment with sodium hydroxide, the pyrrolidinone ring is expected to open, yielding the corresponding carboxylate salt. For the parent compound, N-methyl-2-pyrrolidone (NMP), this reaction gives sodium N-methyl-4-aminobutyrate. wikipedia.org By analogy, the hydrolysis of this compound would result in the formation of the sodium salt of 3-ethynyl-4-(methylamino)butanoic acid. The ethynyl group is generally stable under these conditions.

Acid-catalyzed hydrolysis proceeds similarly, protonating the amide oxygen to activate the carbonyl carbon toward nucleophilic attack by water. This process would yield the corresponding carboxylic acid, 3-ethynyl-4-(methylamino)butanoic acid. The stability of the ethynyl group under these conditions would depend on the specific acid and reaction conditions used.

These ring-opening reactions are fundamental transformations that convert the cyclic lactam into a linear amino acid derivative, which can serve as a versatile building block for further synthesis.

N-Substituent Modifications at C1

Modification of the N-methyl group at the C1 position of the pyrrolidinone ring is a challenging transformation. The N-methyl bond is generally robust. While methods exist for the N-demethylation of amines, their application to lactams can be complicated by the adjacent carbonyl group. Direct modification without cleavage of the amide bond is not a common strategy. More typically, the synthesis of analogs with different N-substituents is achieved by starting from different primary amines in the initial ring-forming reactions.

However, in the broader context of pyrrolidine (B122466) chemistry, various N-substituted derivatives are synthesized to modulate biological activity or physical properties. For instance, in the development of bromodomain inhibitors, various aryl substitutions are used on related N-methylpyrrolidone scaffolds to improve binding affinity. nih.gov

C-N Bond Cleavage and Skeletal Remodeling (e.g., Lewis acid and photoredox catalysis)

A significant advancement in pyrrolidine chemistry is the development of methods for the selective cleavage of the otherwise inert C–N bonds of the ring. nih.govnih.gov This "skeletal remodeling" allows for the deconstruction and re-editing of the core ring structure, opening pathways to novel molecular architectures. nih.govresearchgate.net

One powerful strategy employs a combination of Lewis acid and photoredox catalysis to achieve reductive cleavage of the C2–N bond in N-acyl pyrrolidines. nih.govnih.govacs.org This process involves the following key steps:

Activation: A Lewis acid, such as Zn(OTf)₂, coordinates to the amide carbonyl oxygen. This coordination is crucial as it lowers the reduction potential of the amide, making it susceptible to single-electron transfer. nih.govnih.gov

Electron Transfer: An excited photoredox catalyst transfers a single electron to the activated amide.

Bond Cleavage: The resulting radical anion undergoes site-selective cleavage of the C2–N bond, generating a carbon-centered radical.

Further Transformation: This radical intermediate can be trapped by various reagents, allowing for the formation of new C-C or C-heteroatom bonds.

This protocol has been shown to be applicable to a wide range of pyrrolidine-containing molecules, including complex dipeptides, demonstrating high chemoselectivity. nih.govacs.org While direct studies on this compound are not available, its N-acyl structure makes it a plausible candidate for this type of transformation. The reaction could lead to the formation of functionalized acyclic products or be used to construct other ring systems like aziridines or γ-lactones. nih.govnih.gov

Table 1: Conditions for Reductive C–N Bond Cleavage of N-Benzoyl-2-methylpyrrolidine

| Entry | Photocatalyst | Lewis Acid | Solvent | Yield of Ring-Opened Product (%) |

|---|---|---|---|---|

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Zn(OTf)₂ | 1,2-Dichloroethane (DCE) | 93 |

| 2 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Sc(OTf)₃ | DCE | 23 |

| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Mg(OTf)₂ | DCE | <10 |

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | None | DCE | 0 |

| 5 | None | Zn(OTf)₂ | DCE | 0 |

Data derived from studies on N-benzoyl-2-methylpyrrolidine, a model substrate. acs.org

Interplay Between Ethynyl and Pyrrolidinone Moieties

The ethynyl group and the pyrrolidinone ring are not merely independent functional units; their proximity and electronic properties lead to a mutual influence that affects the molecule's structure and reactivity.

Influence of the Ethynyl Group on Ring Strain and Conformation

The five-membered pyrrolidinone ring is inherently strained. X-ray diffraction studies of related substituted pyrrolidine-2,3-diones show that the ring is nearly planar. beilstein-journals.org The introduction of a C4-ethynyl group, with its linear geometry dictated by sp-hybridized carbons, imposes significant conformational constraints. This rigidity will limit the puckering conformations typically available to five-membered rings.

Directed Functionalization via Ethynyl Activation

The ethynyl group is a highly versatile functional handle for a vast array of chemical transformations. Its presence on the pyrrolidinone scaffold allows for directed functionalization, potentially leveraging the lactam oxygen for catalyst coordination. Key reactions of the ethynyl group include:

Cycloaddition Reactions: The alkyne can readily participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. This is a powerful method for linking the pyrrolidinone core to other molecules.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield a ketone (4-acetyl-1-methylpyrrolidin-2-one) or an aldehyde, respectively, providing a route to other functionalized derivatives.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, would allow for the attachment of aryl or vinyl groups to the C4 position, greatly expanding the structural diversity of accessible analogs.

The lactam oxygen could play a directing role in these reactions by coordinating to the metal catalyst, potentially influencing the regioselectivity and stereoselectivity of the addition to the alkyne.

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions is crucial for optimizing conditions and predicting outcomes. For the pyrrolidinone system, significant mechanistic work has been done on C-N bond cleavage reactions. nih.govresearchgate.net

As established, the Lewis acid- and photoredox-catalyzed C-N bond cleavage proceeds through a radical mechanism. nih.govnih.gov Mechanistic studies, including cyclic voltammetry and NMR experiments, have confirmed the critical role of the Lewis acid in activating the amide for single-electron reduction by the photocatalyst. nih.govnih.govresearchgate.net Radical clock experiments have further supported the intermediacy of carbon-centered radicals in the ring-opening process. researchgate.net

For other potential reactions, such as those involving the ethynyl group, mechanisms can be inferred from well-established precedents. For example, a Lewis acid-catalyzed reaction between an imine and the ethynyl group of this compound would likely proceed through activation of the imine by the Lewis acid, followed by nucleophilic attack from the alkyne. This type of pathway has been explored in the synthesis of tetrahydroquinoline derivatives where Lewis acids were found to be essential for promoting the reaction. nih.govnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for related pyrrolidinone syntheses and transformations. beilstein-journals.org Such studies on this compound could provide detailed insights into transition state energies and the influence of the ethynyl group on reaction barriers, guiding future synthetic efforts.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For 4-Ethynyl-1-methylpyrrolidin-2-one, various NMR methods are employed to gain a comprehensive understanding of its molecular architecture.

Elucidation of Regio- and Stereoisomers using 1D and 2D NMR Techniques (e.g., NOESY, EXSY)

One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons within the molecule. However, for complex structures with multiple stereoisomers, 1D NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect SpectroscopY (NOESY) and EXchange SpectroscopY (EXSY), are indispensable for resolving these ambiguities. huji.ac.il

NOESY experiments are crucial for determining spatial proximity between protons, even if they are not directly bonded. huji.ac.ilcolumbia.edu The strength of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe for internuclear distances up to approximately 5 Å. huji.ac.ilcolumbia.edu For this compound, NOESY can distinguish between cis and trans isomers by identifying through-space correlations between the ethynyl (B1212043) proton and protons on the pyrrolidinone ring. A strong NOE between the ethynyl proton and a specific ring proton would indicate their proximity and thus help in assigning the stereochemistry at the C4 position.

EXSY, which utilizes the same pulse sequence as NOESY, is employed to investigate chemical and conformational exchange processes. huji.ac.il If this compound exists in a dynamic equilibrium between different conformations, EXSY can detect cross-peaks that connect the signals of the exchanging sites, allowing for the characterization of the exchange kinetics. gla.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for the Pyrrolidinone Ring Note: The following data is illustrative and based on the parent compound N-methyl-2-pyrrolidone. Actual chemical shifts for this compound would be influenced by the ethynyl substituent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.75 | ~29.2 |

| C3-H₂ | ~2.28 | ~31.0 |

| C4-H | Varies based on stereochemistry | Varies |

| C5-H₂ | ~3.30 | ~49.5 |

| C2 (C=O) | - | ~174.8 |

Application of Variable-Temperature NMR for Conformational Analysis

The five-membered pyrrolidinone ring in this compound is not planar and can adopt various envelope and twist conformations. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the conformational dynamics of such cyclic systems. rsc.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide insights into the thermodynamic parameters (ΔH and ΔS) of the conformational equilibrium. rsc.orgrsc.org

At low temperatures, the rate of interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. researchgate.net Conversely, at higher temperatures, rapid interconversion leads to averaged signals. rsc.org Analyzing the temperature dependence of the chemical shifts can provide quantitative information about the equilibrium between different conformers. rsc.org For this compound, VT-NMR studies can help determine the preferred conformation of the pyrrolidinone ring and the orientation of the ethynyl substituent (axial vs. equatorial).

Isotopic Labeling Studies for Mechanistic Insights

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov For this compound (C₇H₉NO), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. This high degree of confidence in the elemental formula is a critical first step in structural elucidation. wvu.edu

Fragmentation Pathways in Structural Confirmation

In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. The fragmentation of related pyrrolidinone structures often involves characteristic losses. researchgate.netresearchgate.net

For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom.

Loss of small neutral molecules: Such as CO, C₂H₂, or radicals like •CH₃.

The fragmentation pathways of related cathinone (B1664624) derivatives containing a pyrrolidinyl ring have been studied, showing characteristic cleavages of the ring system. researchgate.netresearchgate.net Similarly, studies on ketamine analogues, which also possess a cyclic structure, have detailed their fragmentation patterns. nih.gov By analogy, the fragmentation of this compound would provide valuable data for confirming the connectivity of the ethynyl group and the methylpyrrolidinone core.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry Note: This table represents predicted fragmentation patterns based on the structure and general fragmentation rules. Actual observed fragments may vary.

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity | Neutral Loss |

| 123 | [M]⁺ | - |

| 95 | [M - CO]⁺ | CO |

| 82 | [M - CH₃ - CO]⁺ | CH₃, CO |

| 68 | Pyrrolidinone ring fragment | C₂H₃ |

| 54 | Further fragmentation of the ring | C₂H₂ |

The systematic study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) which allows for the isolation and further fragmentation of specific ions, is a powerful method for confirming the proposed structure of this compound. wvu.edunih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint, allowing for the identification of key functional groups and the analysis of intermolecular interactions. The vibrational spectrum is primarily influenced by the ethynyl and carbonyl moieties, which give rise to characteristic and easily identifiable bands.

The structure of this compound contains two principal functional groups that are readily identified by vibrational spectroscopy: the terminal alkyne (ethynyl group) and the tertiary amide within a five-membered ring (a lactam).

The ethynyl group (C≡C-H) is characterized by two distinct vibrational modes:

≡C-H Stretching: A sharp and intense absorption band typically appears around 3300 cm⁻¹. This high frequency is due to the sp-hybridized carbon atom, which forms a strong, short C-H bond.

C≡C Stretching: The carbon-carbon triple bond stretch is observed in the 2100-2260 cm⁻¹ region. Its intensity in IR spectroscopy can vary from weak to medium and is dependent on the symmetry and electronic environment of the alkyne. In terminal alkynes, this peak is generally more pronounced than in internal alkynes.

The carbonyl group (C=O) within the γ-lactam ring is one of the most prominent features in the IR spectrum.

C=O Stretching: This vibration produces a very strong and sharp absorption peak. For five-membered lactams (γ-lactams), this band is typically found at a higher frequency than in linear amides or larger ring lactams due to increased ring strain. The expected range is approximately 1700 ± 15 cm⁻¹. pg.edu.pl For the parent compound, N-methylpyrrolidinone, this stretch has been observed between 1657 and 1659 cm⁻¹. researchgate.net The presence of the ethynyl substituent at the 4-position is not expected to cause a significant electronic conjugation effect that would substantially lower this frequency. pg.edu.pl Carbonyl groups are known to produce some of the most intense peaks in an IR spectrum because of the large change in dipole moment during the stretching vibration. spectroscopyonline.com

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Ethynyl | C≡C Stretch | 2100 - 2260 | Weak to Medium | Strong |

| Carbonyl (γ-Lactam) | C=O Stretch | 1685 - 1715 | Very Strong, Sharp | Medium to Strong |

| Methyl | C-H Stretch | 2769 - 2964 | Medium | Medium |

| Pyrrolidine (B122466) Ring | C-N Stretch | ~1296 | Medium | Weak |

Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, gas) and the solvent used.

IR and Raman spectroscopy are exceptionally sensitive to the presence of hydrogen bonds. These interactions can significantly alter the frequency, intensity, and shape of the vibrational bands of the participating functional groups. In this compound, the primary hydrogen bond acceptor is the oxygen atom of the carbonyl group, while the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor.

When the carbonyl group participates in hydrogen bonding (e.g., in the presence of protic solvents like water or alcohols), its characteristic stretching frequency undergoes a red shift (a shift to a lower wavenumber). youtube.com This occurs because the formation of a hydrogen bond weakens the C=O double bond, making it easier to stretch. youtube.comyoutube.com The magnitude of this shift is proportional to the strength of the hydrogen bond. In addition to the frequency shift, the C=O absorption band typically becomes broader and more intense. youtube.com

For instance, if this compound were dissolved in a non-polar solvent, its C=O stretch might appear as a sharp band near 1700 cm⁻¹. In a protic solvent, this band would be expected to shift to a lower frequency (e.g., 1680 cm⁻¹) and become noticeably broader.

The ≡C-H group can also act as a proton donor in a hydrogen bond, although it is a much weaker interaction compared to that of O-H or N-H groups. When the ethynyl hydrogen is involved in hydrogen bonding, the ≡C-H stretching vibration, normally seen as a sharp peak around 3300 cm⁻¹, will also exhibit a red shift and band broadening. Detecting this subtle interaction provides valuable insight into the molecule's supramolecular chemistry and its interactions with its local environment. nih.govrsc.org

The table below outlines the expected spectroscopic changes upon the formation of hydrogen bonds.

| Functional Group | Interaction | Spectroscopic Effect | Wavenumber Change |

| Carbonyl (C=O) | Acts as H-bond acceptor | Red shift, band broadening, increased intensity | Shift to lower cm⁻¹ |

| Ethynyl (≡C-H) | Acts as H-bond donor | Red shift, band broadening | Shift to lower cm⁻¹ |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular properties at the electronic level. chemrxiv.org These calculations are typically performed using software packages like Gaussian, and methods are chosen based on the desired accuracy and computational cost. dergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For a molecule containing a five-membered ring like 4-Ethynyl-1-methylpyrrolidin-2-one, this process also involves conformational analysis to identify different possible puckering conformations of the pyrrolidinone ring and the rotational orientation of the ethynyl (B1212043) group.

In studies of related substituted pyrrolidine-2,3-diones, the pyrrolidine (B122466) ring has been found to be essentially planar. beilstein-journals.orgnih.gov For this compound, computational analysis would determine the preferred dihedral angles and bond lengths that minimize steric strain and electronic repulsion, thus identifying the global minimum energy conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolidinone Ring Derivative This table presents hypothetical data based on typical findings for related structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-C(carbonyl) | ~1.38 Å | |

| N-C(methyl) | ~1.46 Å | |

| C-C(ethynyl) | ~1.48 Å | |

| C≡C | ~1.21 Å | |

| Bond Angle | C-N-C | ~112° |

| O=C-N | ~125° | |

| Dihedral Angle | H-C-C-N | Varies with conformer |

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, atomic charges)

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the distribution of electrons and identify key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Reactivity descriptors derived from these energies, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactive tendencies. academicjournals.org Analysis of atomic charges, often calculated using methods like Mulliken population analysis, reveals the charge distribution across the molecule, highlighting potential sites for nucleophilic or electrophilic attack. nih.govresearchgate.net For this compound, the electron-withdrawing carbonyl group and the electron-rich ethynyl group would significantly influence these properties.

Table 2: Key Electronic Properties and Reactivity Descriptors This table outlines important descriptors calculated from quantum chemical methods.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to ionization potential; electron-donating ability. researchgate.net |

| LUMO Energy (ELUMO) | - | Relates to electron affinity; electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. academicjournals.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. academicjournals.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. academicjournals.org |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. nih.gov

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.govchegg.com These predictions, when compared to experimental spectra, help in assigning signals to specific atoms. chegg.com The accuracy of these predictions has significantly improved with modern methods, often approaching errors of less than 0.20 ppm for ¹H shifts. nih.gov For this compound, calculations would predict the chemical shifts for the methyl protons, the pyrrolidinone ring protons, and the acetylenic proton, as well as for all carbon atoms.

IR Frequencies: Calculation of vibrational frequencies helps in interpreting experimental infrared (IR) spectra. nih.gov By simulating the vibrational modes of the molecule, specific absorption bands can be assigned to functional groups. For the target molecule, key predicted frequencies would include the C=O stretch of the lactam, the C≡C stretch of the alkyne, and various C-H and C-N stretching and bending modes. Calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Reaction Mechanism Studies

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For the synthesis or subsequent reactions of this compound, computational studies can map out the entire reaction coordinate, identifying intermediates and transition states. researchgate.net

Transition State Analysis for Key Synthetic Steps

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" between reactants and products. Locating the geometry and energy of a transition state is a primary goal of reaction mechanism studies. researchgate.net For a key synthetic step, such as the introduction of the ethynyl group onto the pyrrolidinone scaffold, transition state analysis would reveal the precise nature of bond-forming and bond-breaking processes. For example, in a study of the reaction between N-methyl-2-pyrrolidinone (a related structure) and carbon disulfide, four different transition states were located and characterized using DFT calculations. researchgate.net

Energy Profiles and Reaction Kinetics

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) or reaction energy profile can be constructed. beilstein-journals.org This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

From the activation energy and other parameters derived from transition state theory, it is possible to calculate the reaction rate constant (k) at different temperatures. researchgate.netyoutube.com This allows for a theoretical understanding of the reaction's kinetics. For instance, in the theoretical study of the N-methyl-2-pyrrolidinone reaction with CS2, activation energies and rate constants were calculated for two parallel reaction pathways, determining which path was kinetically favored. researchgate.net Such an analysis for reactions involving this compound would be crucial for optimizing reaction conditions and predicting product distributions.

Derivatization and Synthetic Utility in Complex Molecule Synthesis

4-Ethynyl-1-methylpyrrolidin-2-one as a Versatile Synthetic Building Block

The strategic placement of the ethynyl (B1212043) group at the C4 position of the 1-methylpyrrolidin-2-one core makes this compound a powerful tool for synthetic chemists. The terminal alkyne serves as a versatile handle for a variety of coupling and cycloaddition reactions, allowing for the facile introduction of molecular complexity.

Precursor for Advanced Heterocyclic Systems

The ethynyl group of this compound is an ideal precursor for the construction of various fused and spirocyclic heterocyclic systems. For instance, intramolecular cycloaddition reactions can be employed to generate novel polycyclic structures. nih.gov One of the most powerful methods for forming nitrogen-containing rings is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. nih.gov While specific examples with this compound are not extensively documented, the general reactivity of terminal alkynes suggests its potential in such transformations to yield pyrrolizidine (B1209537) or related alkaloid skeletons.

Furthermore, the alkyne functionality can participate in transition metal-catalyzed cycloadditions. For example, [2+2+2] cycloaddition reactions with other alkynes or nitriles, often catalyzed by rhodium or nickel complexes, can lead to the formation of fused aromatic rings, such as isoindoline (B1297411) derivatives. precisepeg.com

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. nih.govnih.gov The terminal alkyne of this compound makes it an excellent candidate for various MCRs.

A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would involve the reaction of this compound with an organic azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. wikipedia.org This strategy allows for the straightforward linkage of the pyrrolidinone core to a wide variety of molecular fragments, facilitating the rapid generation of compound libraries for drug discovery. medchemexpress.com

Another important MCR where this compound could serve as a key component is the A³ coupling (alkyne-aldehyde-amine). In this reaction, the terminal alkyne reacts with an aldehyde and a secondary amine, typically in the presence of a copper or other transition metal catalyst, to afford propargylamines. rloginconsulting.com

Post-Functionalization of the Ethynyl Group

The ethynyl group is not only a key reactive partner in cycloadditions and MCRs but also a site for a wide range of post-functionalization reactions, further expanding the synthetic utility of this compound.

Preparation of Vinylated and Saturated Derivatives

The triple bond of the ethynyl group can be selectively reduced to either a double bond (vinylation) or a single bond. Partial reduction, typically using Lindlar's catalyst or other controlled hydrogenation methods, would yield the corresponding 4-vinyl-1-methylpyrrolidin-2-one. This vinyl derivative can then be used in other transformations such as Heck coupling or olefin metathesis.

Complete hydrogenation of the alkyne, usually with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, would afford the saturated derivative, 4-ethyl-1-methylpyrrolidin-2-one. This allows for the conversion of the reactive alkyne handle into a simple alkyl substituent after it has served its synthetic purpose.

Introduction of Diverse Chemical Moieties (e.g., halogen, aryl, hydroxyl)

The terminal alkyne of this compound can be readily functionalized with a variety of chemical groups.

Halogenation: The addition of halogens such as chlorine, bromine, or iodine across the triple bond can lead to di- or monohaloalkenes, depending on the reaction conditions. ambeed.comorganic-chemistry.orgmdpi.com These halogenated derivatives are valuable intermediates for further cross-coupling reactions.

Arylation: The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction would allow for the direct attachment of various aryl or heteroaryl groups to the pyrrolidinone scaffold, a common strategy in the synthesis of biologically active molecules. nih.gov The general scheme for a Sonogashira coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | 4-(Arylethynyl)-1-methylpyrrolidin-2-one |

Hydroxylation: The hydroboration-oxidation of the terminal alkyne would lead to the corresponding aldehyde after tautomerization of the initial enol. Alternatively, hydration of the alkyne, often catalyzed by mercury salts, would yield a methyl ketone at the C4 position. Regioselective hydroxylation at the terminal carbon of the alkyne to form a propargyl alcohol can also be achieved through various methods. One such method involves the use of specific biocatalysts. researchgate.net

Applications in the Synthesis of Pyrrolidinone-Containing Natural Products and Analogs

The pyrrolidinone core is a key structural feature in numerous natural products with diverse biological activities. wikipedia.org While direct applications of this compound in the total synthesis of specific natural products are not yet widely reported, its potential as a key intermediate is clear.

The ability to introduce various substituents and build complex heterocyclic systems from this building block makes it an ideal starting point for the synthesis of analogs of natural products like cotinine, a metabolite of nicotine, or various pyrrolidinone-containing alkaloids. medchemexpress.com For example, the synthesis of analogs of tropane (B1204802) alkaloids, which often contain a pyrrolidine (B122466) ring, could potentially be streamlined using this versatile precursor. The Sonogashira coupling, for instance, could be employed to introduce complex aryl fragments found in many natural product scaffolds.

Development of Novel Methodologies Facilitated by the Compound's Structure

The unique structural characteristics of this compound, featuring a reactive terminal alkyne and a polar lactam ring, position it as a potentially valuable building block in the development of novel synthetic methodologies. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific studies detailing the use of this compound for such purposes.

While the broader classes of compounds to which this compound belongs, namely pyrrolidines and terminal alkynes, are extensively utilized in modern organic synthesis, research focusing specifically on the title compound is not apparent. The pyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active molecules and is a key component in the design of new drugs and catalysts. nih.govresearchgate.netfrontiersin.org Similarly, the ethynyl group is a versatile functional handle for a wide array of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and the formation of complex molecular architectures. nih.govnih.gov

The combination of these two functionalities within a single, relatively simple molecule suggests its potential utility in several areas:

Domino and Cascade Reactions: The proximate arrangement of the alkyne and the lactam could facilitate novel intramolecular cyclizations or rearrangement reactions, leading to the rapid construction of complex heterocyclic systems.

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allowing for the straightforward conjugation of this pyrrolidinone moiety to other molecules.

Polymer and Materials Science: The bifunctional nature of the molecule could allow it to act as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties.

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it could serve as a valuable fragment for screening and lead optimization in drug discovery programs.

Despite this theoretical potential, there are currently no specific, documented examples in the scientific literature of novel synthetic methodologies that have been developed with this compound as a key enabler. The field remains open for exploration, and future research may yet uncover the synthetic utility of this particular compound.

Q & A

Q. What are the recommended methods for synthesizing 4-Ethynyl-1-methylpyrrolidin-2-one in laboratory settings?

A robust synthesis typically involves a multi-step approach, leveraging nucleophilic substitution or cyclization reactions. For example, analogous pyrrolidinone derivatives are synthesized using 1,2-dimethylpyridinium iodide and aldehydes in aqueous conditions with piperidine as a catalyst . Key steps include:

- Reaction optimization : Adjusting molar ratios (e.g., 1:1 for reactants) and temperature (e.g., 80–100°C for cyclization).

- Purification : Column chromatography or recrystallization to isolate the target compound.

- Validation : Confirm purity via HPLC (high-performance liquid chromatography) using pharmaceutical-grade reference standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A combination of techniques ensures accurate structural elucidation:

- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry, as demonstrated for similar pyrrolidinone derivatives .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., ethynyl protons at δ 2.5–3.0 ppm).

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H] peaks).

- HPLC : Assesses purity (>98%) using validated methods with C18 columns and UV detection .

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways.

- Analytical monitoring : Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

- Storage recommendations : Stabilize in amber vials at 2–8°C to minimize hydrolytic or oxidative decomposition.

Advanced Research Questions

Q. What strategies should be employed to address discrepancies between theoretical and experimental spectroscopic data for this compound?

Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

- Cross-validation : Compare data from multiple techniques (e.g., X-ray vs. NMR) to resolve ambiguities .

- Computational modeling : Use DFT (Density Functional Theory) to simulate NMR shifts or IR spectra and align with experimental results .

- Impurity profiling : Employ LC-MS to identify trace byproducts affecting spectral peaks .

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproduct formation?

Systematic optimization via Design of Experiments (DoE) is critical:

- Parameter screening : Test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol%), and reaction time.

- Byproduct suppression : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or low-temperature quenching.

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. What advanced computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound in biological systems?

- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock.

- MD simulations : Explore conformational dynamics in aqueous or lipid environments over nanosecond timescales.

- QSAR modeling : Correlate structural features (e.g., ethynyl group topology) with bioactivity data from analogous compounds .

Q. How should researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.